molecular formula C6H7F6N B13301397 3,4-Bis(trifluoromethyl)pyrrolidine

3,4-Bis(trifluoromethyl)pyrrolidine

Cat. No.: B13301397
M. Wt: 207.12 g/mol
InChI Key: FFXGRLTZDZQINO-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)pyrrolidine is a fluorinated heterocyclic compound that features a pyrrolidine ring substituted with two trifluoromethyl groups at the 3 and 4 positions. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties imparted by the trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of pyrrolidine derivatives using reagents such as xenon difluoride or elemental fluorine under controlled conditions . Another approach involves the use of trifluoromethylation agents like trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of 3,4-Bis(trifluoromethyl)pyrrolidine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring .

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(trifluoromethyl)pyrrolidine is unique due to the presence of two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to other fluorinated pyrrolidines. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability .

Properties

Molecular Formula

C6H7F6N

Molecular Weight

207.12 g/mol

IUPAC Name

3,4-bis(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2

InChI Key

FFXGRLTZDZQINO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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